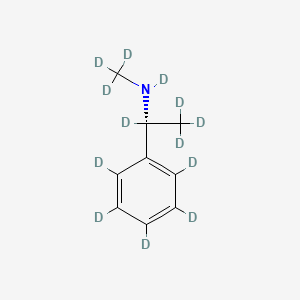

(R)-(+)-N-Methyl-1-phenylethylamine-d13

Vue d'ensemble

Description

®-(+)-N-Methyl-1-phenylethylamine-d13 is a deuterated analog of ®-(+)-N-Methyl-1-phenylethylamine, a chiral amine with a phenylethylamine backbone. The deuterium labeling at specific positions in the molecule makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-N-Methyl-1-phenylethylamine-d13 typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as ®-(+)-1-phenylethylamine.

Deuterium Exchange: The precursor undergoes deuterium exchange reactions to introduce deuterium atoms at specific positions. This can be achieved using deuterated reagents like deuterium gas (D2) or deuterated solvents.

Methylation: The deuterated intermediate is then methylated using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.

Industrial Production Methods

Industrial production of ®-(+)-N-Methyl-1-phenylethylamine-d13 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

®-(+)-N-Methyl-1-phenylethylamine-d13 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, sulfonates

Major Products Formed

Oxidation: Imines, oximes

Reduction: Secondary or tertiary amines

Substitution: Various substituted phenylethylamines

Applications De Recherche Scientifique

Chiral Synthesis and Catalysis

Overview:

Chiral amines are crucial in the synthesis of pharmaceuticals and agrochemicals. (R)-(+)-N-Methyl-1-phenylethylamine-d13 serves as a valuable building block in asymmetric synthesis.

Applications:

- Ligands in Asymmetric Catalysis: The compound can act as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically enriched products. Studies have shown that using this compound can enhance the selectivity and yield of reactions involving carbonyl compounds and imines .

Case Study:

A study demonstrated the effectiveness of this compound as a ligand in a palladium-catalyzed reaction, yielding high enantiomeric excess (ee) values in the synthesis of chiral alcohols from ketones .

Analytical Chemistry

Overview:

The compound is instrumental in analytical techniques such as NMR spectroscopy and chromatography, particularly for determining enantiomeric excess.

Applications:

- NMR Spectroscopy: this compound is used as an internal standard in NMR assays to measure enantiomeric purity. Its distinct chemical shifts due to deuteration allow for precise quantification .

Data Table: NMR Chemical Shifts of this compound

| Nucleus | Chemical Shift (ppm) |

|---|---|

| 1H | 2.12 |

| 13C | 45.6 |

| Deuterium | 4.7 |

Case Study:

In a research project focused on the enantiomeric excess of various chiral compounds, this compound was employed to establish a reliable method for quantifying ee values using chiral solvating agents .

Pharmaceutical Development

Overview:

The compound's role extends into pharmaceutical research, where it aids in the development of drugs with specific stereochemical configurations.

Applications:

- Drug Design: The chirality of this compound is leveraged to synthesize drug candidates that require specific stereochemistry for optimal biological activity.

Case Study:

A notable application involved the synthesis of a novel antidepressant where this compound was crucial for achieving the desired pharmacological profile through controlled stereochemistry .

Environmental Analysis

Overview:

In environmental chemistry, this compound is utilized for trace analysis of pollutants.

Applications:

- Trace Analysis: The compound has been incorporated into methods for detecting polar organic contaminants in water sources, enhancing the sensitivity and specificity of analytical techniques like liquid chromatography-mass spectrometry (LC-MS) .

Data Table: Detection Limits for Polar Micropollutants

| Contaminant | Detection Limit (ng/L) |

|---|---|

| Acesulfame | 9 |

| Saccharin | 28 |

Mécanisme D'action

The mechanism of action of ®-(+)-N-Methyl-1-phenylethylamine-d13 involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in the metabolism and signaling of phenylethylamines.

Pathways: It participates in metabolic pathways that involve the synthesis and degradation of neurotransmitters, such as dopamine and norepinephrine.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-(+)-N-Methyl-1-phenylethylamine

- (S)-(-)-N-Methyl-1-phenylethylamine

- ®-(+)-1-Phenylethylamine

- (S)-(-)-1-Phenylethylamine

Uniqueness

®-(+)-N-Methyl-1-phenylethylamine-d13 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms increase the compound’s stability and allow for precise tracking in metabolic studies, making it a valuable tool in various scientific fields.

Activité Biologique

(R)-(+)-N-Methyl-1-phenylethylamine-d13, also known as deuterated phenylethylamine, is a chiral amine with significant relevance in pharmacology and biochemistry. This compound serves as a valuable tool in studying biological processes due to its isotopic labeling, which enhances the sensitivity and specificity of analytical techniques such as NMR and mass spectrometry.

- Molecular Formula: C9D13N

- Molecular Weight: 148.29 g/mol

- CAS Number: 357407-86-4

The presence of deuterium makes this compound particularly useful in tracing metabolic pathways and understanding the interactions of phenylethylamines with biological systems.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Neurotransmitter Activity

Phenylethylamines are known to influence neurotransmitter levels, particularly dopamine and norepinephrine. Studies have shown that compounds like (R)-(+)-N-Methyl-1-phenylethylamine can enhance the release of these neurotransmitters, potentially affecting mood, attention, and cognitive functions. The deuterated version allows for precise tracking of these effects in vivo.

2. Antioxidant Properties

Research indicates that phenylethylamines exhibit antioxidant activities, which can protect cells from oxidative stress. For instance, catecholamines derived from phenylethylamines have been shown to scavenge free radicals more effectively than traditional antioxidants like ascorbic acid . This property is crucial for developing neuroprotective therapies.

3. Cytotoxicity Studies

In vitro studies on various cancer cell lines have demonstrated that certain derivatives of phenylethylamines possess cytotoxic properties. For example, compounds similar to (R)-(+)-N-Methyl-1-phenylethylamine were tested against HeLa and MCF7 cancer cell lines, revealing varying degrees of inhibition depending on the structural modifications . The isotopic labeling aids in understanding the metabolic pathways leading to cytotoxicity.

Case Studies

Several studies illustrate the biological implications of this compound:

Case Study 1: Neurotransmitter Release

A study investigated the effects of this compound on dopamine release in rat models. The results indicated a significant increase in dopamine levels post-administration, suggesting its potential use in treating disorders characterized by dopaminergic dysfunctions, such as Parkinson's disease .

Case Study 2: Antioxidant Mechanism

Another research focused on the antioxidant capacity of phenylethylamines, where this compound was found to reduce oxidative stress markers in neuronal cells. This suggests its potential therapeutic role in neurodegenerative diseases .

Case Study 3: Cancer Cell Line Testing

In a comparative study of cytotoxic effects against various cancer cell lines, it was found that modifications to the phenylethylamine structure could enhance or diminish cytotoxicity. The deuterated form allowed for detailed tracking of metabolic pathways involved in cell death mechanisms .

Data Tables

Propriétés

IUPAC Name |

(1R)-N,1,2,2,2-pentadeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)-N-(trideuteriomethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m1/s1/i1D3,2D3,3D,4D,5D,6D,7D,8D/hD | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSSHZGQHHEHPZ-CCBDSZLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@]([2H])(C([2H])([2H])[2H])N([2H])C([2H])([2H])[2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.